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Compound of Interest

Compound Name: Bromchlorenone

Cat. No.: B1330418

Introduction

Bromchlorenone (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a halogenated
benzoxazolone derivative with potential applications in pharmaceutical and materials science.
[1] As with any compound intended for advanced applications, rigorous structural elucidation
and purity assessment are paramount. This guide provides an in-depth analysis of the core
spectroscopic technigues—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear
Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of
Bromchlorenone. This document is intended for researchers, scientists, and drug
development professionals, offering not only spectral data but also the underlying principles
and experimental considerations necessary for robust analytical validation.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of
Bromchlorenone.

Table 1: Molecular Properties of Bromchlorenone
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Property Value Source

6-bromo-5-chloro-3H-1,3-
IUPAC Name PubChem[1]
benzoxazol-2-one

CAS Number 5579-85-1 PubChem[1]
Molecular Formula C7H3BrCINO2z PubChem[1]
Molecular Weight 248.46 g/mol PubChem[1]
Monoisotopic Mass 246.90357 Da PubChem[1]

Mass Spectrometry (MS): Confirming Molecular
Weight and Isotopic Distribution

Mass spectrometry is a cornerstone technique for determining the molecular weight of a
compound and providing insights into its elemental composition through isotopic pattern
analysis. For Bromchlorenone, the presence of two halogen atoms, bromine and chlorine,
results in a distinctive isotopic signature.

Experimental Protocol: Electron lonization Gas
Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds
like Bromchlorenone. The following protocol outlines a typical approach.

o Sample Preparation: A dilute solution of Bromchlorenone is prepared in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).

o Gas Chromatography:

o Injection: A small volume (typically 1 pL) of the sample is injected into a heated inlet, which
vaporizes the sample.

o Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a
capillary column (e.g., a 30 m DB-5ms). The column oven temperature is programmed to
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ramp from a low starting temperature to a high final temperature to ensure good
separation from any impurities.

e Mass Spectrometry (Electron lonization):

o lonization: As the compound elutes from the GC column, it enters the ion source of the
mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70
eV). This process, known as electron ionization (El), causes the molecule to lose an
electron, forming a molecular ion (M*"), and also induces fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded, generating
a mass spectrum.

Gas Chromatography

Carrier Gas (He)

Sample Injection & Vaporization Capillary Column Separation

Mass Spectrometry
v_ Ton Acceleration o )
Electron Ionization (70 eV) Mass Analyzer (e.g., Quadrupole) Ton Detection Data Acquisition & Analysis

=)

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of Bromchlorenone.

Interpretation of Mass Spectrum Data

The mass spectrum of Bromchlorenone is characterized by a complex molecular ion region
due to the natural isotopic abundances of bromine (7°Br: ~50.7%, 81Br: ~49.3%) and chlorine
(3>Cl: ~75.8%, 3’Cl: ~24.2%). This results in a distinctive pattern of peaks.

Table 2: Predicted Isotopic Distribution for the Molecular lon of Bromchlorenone

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1330418?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330418?utm_src=pdf-body
https://www.benchchem.com/product/b1330418?utm_src=pdf-body
https://www.benchchem.com/product/b1330418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon Calculated m/z Relative Abundance
[C7H37°Br35CINO2]* 246.90 ~76.9%
[C7H37°Br3’CINO2]* 248.90 ~24.7%
[C7H381Br3>CINO2]* 248.90 ~75.5%
[C7H381Br3’CINOz]* 250.89 ~24.2%

Note: The overlapping signals at m/z ~249 will merge into a single, more intense peak.

The NIST Mass Spectrometry Data Center provides GC-MS data for Bromchlorenone,
showing prominent peaks at m/z 247 and 249, which correspond to the molecular ion cluster.[1]
Other significant fragments are also observed, providing structural information.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR)
accessory is a common and convenient method for solid and liquid samples.

o Sample Preparation: A small amount of solid Bromchlorenone powder is placed directly
onto the ATR crystal (e.g., diamond or germanium).

o Data Acquisition:

o Abackground spectrum of the empty ATR crystal is recorded to account for atmospheric
and instrumental contributions.

o The sample spectrum is then recorded by pressing the sample firmly against the crystal to
ensure good contact.
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o The instrument measures the absorption of IR radiation at different wavenumbers.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm™1).

(Interferometel)—b(ATR Crystal with Sample)—V(IR Detector Data Processing (FFT)

Click to download full resolution via product page

Caption: Workflow for ATR FT-IR analysis.

Interpretation of IR Spectrum Data

The IR spectrum of Bromchlorenone will exhibit characteristic absorption bands
corresponding to its key functional groups. A vapor phase IR spectrum is available on
SpectraBase.[1]

Table 3: Key IR Absorption Bands for Bromchlorenone
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Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-
The N-H bond in the
S benzoxazolone ring
~3300 N-H Stretch Amide (in lactam) _ _
will show a stretching
vibration.
The carbonyl group
within the five-
. membered lactam ring
~1750 C=0 Stretch Carbonyl (in lactam)

is expected to have a
high stretching

frequency.

These absorptions are
~1600-1450 C=C Stretch Aromatic Ring characteristic of the

benzene ring.

The C-O bond within
o the heterocyclic ring
~1200 C-O Stretch Ether-like linkage ) ]
will have a stretching

vibration in this region.

The carbon-chlorine
bond stretch typically

~850-550 C-CI Stretch Aryl Chloride o
appears in this range.

[2]

The heavier bromine
) atom results in a lower
~690-515 C-Br Stretch Aryl Bromide
frequency stretch

compared to C-CL.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis

While experimental NMR data for Bromchlorenone is not readily available in the public
domain, a predictive analysis based on the known effects of substituents on aromatic systems
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can provide valuable insights for researchers.

Predicted *H NMR Spectrum

The Bromchlorenone molecule has three protons: one on the amide nitrogen and two on the
aromatic ring.

Table 4: Predicted *H NMR Chemical Shifts for Bromchlorenone

Predicted Chemical o ]
Proton . Multiplicity Rationale
Shift (6, ppm)

This proton is
) ) adjacent to the
Aromatic H (at C4) ~7.2-7.4 Singlet ) ]
bromine atom and will

appear as a singlet.

This proton is
adjacent to the

Aromatic H (at C7) ~7.0-7.2 Singlet heterocyclic ring and
will appear as a

singlet.

The amide proton is

acidic and often
Amide N-H ~10-12 Broad Singlet appears as a broad

signal at a downfield

chemical shift.

Solvent: DMSO-de. Reference: TMS at 0.00 ppm.

Predicted **C NMR Spectrum

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon
atoms in the molecule.

Table 5: Predicted 3C NMR Chemical Shifts for Bromchlorenone
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| Carbon | Predicted Chemical Shift (3, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=0 | ~150-155
| The carbonyl carbon in the lactam ring is significantly deshielded. | | C-O | ~140-145 | The
aromatic carbon attached to the oxygen of the lactam is deshielded. | | C-N | ~130-135 | The
aromatic carbon attached to the nitrogen of the lactam. | | C-Cl | ~125-130 | The carbon atom
bonded to the electronegative chlorine atom is deshielded. | | C-Br | ~115-120 | The carbon
atom bonded to the bromine atom. | | C-H (aromatic) | ~110-125 | The two aromatic carbons
bonded to hydrogen. | | C (quaternary) | ~130-140 | The quaternary carbon at the fusion of the
two rings. |

Solvent: DMSO-de.

Experimental Protocol: *H and **C NMR

Should a sample of Bromchlorenone become available, the following protocol would be
appropriate for acquiring high-quality NMR spectra.

o Sample Preparation: Dissolve ~5-10 mg of Bromchlorenone in ~0.7 mL of a deuterated
solvent (e.g., DMSO-ds) in an NMR tube.

e Instrument Setup:

o Place the NMR tube in the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve high homogeneity.
e 1H NMR Acquisition:

o Acquire a one-pulse *H spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C spectrum. A larger number of scans will be required due to
the low natural abundance of 3C.
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Caption: General workflow for NMR spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of Bromchlorenone, integrating Mass
Spectrometry, IR Spectroscopy, and predictive NMR analysis, provides a robust framework for
its structural confirmation and characterization. The distinctive isotopic pattern in the mass
spectrum, coupled with the characteristic functional group vibrations in the IR spectrum, offers
unambiguous identification. While experimental NMR data remains to be reported, the
predictive analysis herein serves as a valuable guide for researchers in interpreting future
experimental results. This multi-faceted spectroscopic approach ensures the scientific integrity
required for the advancement of Bromchlorenone in drug development and other scientific
fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Bromchlorenone | C7H3BrCINO2 | CID 21749 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 6-bromo-5-chloro-1,2-benzoxazol-3-ol | 855996-74-6 [sigmaaldrich.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of Bromchlorenone: A
Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1330418#spectral-data-for-
bromchlorenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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